

(4-Fluoro-3-methylphenyl)methanol structural information and SMILES

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Compound of Interest

Compound Name: (4-Fluoro-3-methylphenyl)methanol

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An In-Depth Technical Guide to (4-Fluoro-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and synthetic methodologies related to **(4-Fluoro-3-methylphenyl)methanol**, a key intermediate in various chemical syntheses.

Structural Information and Chemical Identifiers

(4-Fluoro-3-methylphenyl)methanol is a substituted benzyl alcohol derivative. Its core structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and a hydroxymethyl group.

Identifier	Value
IUPAC Name	(4-Fluoro-3-methylphenyl)methanol
SMILES String	<chem>OCc1cc(C)c(F)cc1</chem>
CAS Number	261951-66-0[1][2][3]
Molecular Formula	C ₈ H ₉ FO[1][2][4]
Molecular Weight	140.16 g/mol [1][2]

Molecular Structure:

Caption: 2D structure of **(4-Fluoro-3-methylphenyl)methanol**.

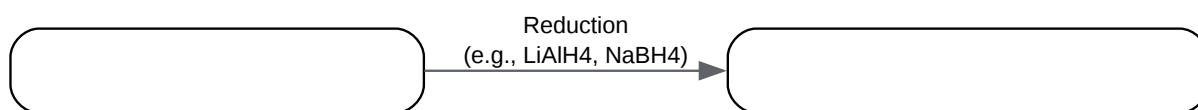
Physicochemical Properties

At present, experimentally determined physical properties such as melting point, boiling point, and solubility for **(4-Fluoro-3-methylphenyl)methanol** are not readily available in published literature.

Synthesis

A detailed, experimentally verified protocol for the synthesis of **(4-Fluoro-3-methylphenyl)methanol** is not widely published. However, a common synthetic route to analogous substituted benzyl alcohols involves the reduction of the corresponding benzoic acid or benzaldehyde. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway:



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Caption: Proposed synthesis of **(4-Fluoro-3-methylphenyl)methanol**.

General Experimental Protocol (Hypothetical):

A potential synthesis could involve the reduction of 4-fluoro-3-methylbenzoic acid.

Materials:

- 4-Fluoro-3-methylbenzoic acid
- Lithium aluminum hydride (LiAlH_4) or Sodium borohydride (NaBH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Hydrochloric acid (HCl), dilute solution
- Sodium sulfate (Na_2SO_4), anhydrous
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- **Reaction Setup:** A solution of 4-fluoro-3-methylbenzoic acid in an anhydrous ether or THF would be prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reduction:** The flask would be cooled in an ice bath, and a reducing agent such as lithium aluminum hydride or sodium borohydride would be added portion-wise. The choice of reducing agent and solvent would depend on the reactivity and solubility of the starting material.
- **Reaction Monitoring:** The progress of the reaction would be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching:** Upon completion, the reaction would be carefully quenched by the slow addition of water or a dilute acid solution to neutralize the excess reducing agent.

- Extraction: The aqueous and organic layers would be separated. The aqueous layer would be extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Drying and Concentration: The combined organic extracts would be washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **(4-Fluoro-3-methylphenyl)methanol** could then be purified by techniques such as column chromatography or distillation.

Note: This is a generalized, hypothetical procedure. The actual experimental conditions, including reaction times, temperatures, and purification methods, would need to be optimized for this specific transformation.

Spectroscopic Data

Experimentally obtained spectroscopic data (NMR, IR) for **(4-Fluoro-3-methylphenyl)methanol** are not currently available in public spectral databases. Researchers would need to acquire this data upon synthesis and purification of the compound.

Safety and Handling

As with any chemical reagent, **(4-Fluoro-3-methylphenyl)methanol** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with **(4-Fluoro-3-methylphenyl)methanol**. Further experimental investigation is required to fully characterize its physical properties and optimize its synthesis.

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